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Compound of Interest

Compound Name: Perfluorodecane sulfonic acid

Cat. No.: B031229 Get Quote

An In-depth Technical Guide on the Toxicological Profile and Health Effects of

Perfluorodecanesulfonic Acid (PFDA/PFDS)

Disclaimer: Specific toxicological data for perfluorodecanesulfonic acid (PFDS), also

sometimes referred to as PFDA, is limited in publicly available literature. Therefore, this guide

synthesizes information on PFDS where available and leverages data from structurally similar

and well-studied per- and polyfluoroalkyl substances (PFAS), primarily perfluorooctane

sulfonate (PFOS), to provide a comprehensive toxicological profile. The use of analogue data is

clearly indicated.

Introduction
Perfluorodecanesulfonic acid (PFDS) is a member of the per- and polyfluoroalkyl substances

(PFAS) chemical class.[1] These synthetic compounds are characterized by a fully fluorinated

carbon chain, which imparts properties of thermal, chemical, and biological stability. This

stability, however, also leads to their persistence in the environment and bioaccumulation in

living organisms.[1] PFDS, with its ten-carbon chain, is classified as a long-chain PFAS and is

of growing concern due to its detection in environmental and biological samples.[2] This

technical guide provides a detailed overview of the physicochemical properties, toxicokinetics,

mechanisms of toxicity, and health effects of PFDS, intended for researchers, scientists, and

drug development professionals.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b031229?utm_src=pdf-interest
https://dnr.wisconsin.gov/sites/default/files/topic/PFAS/PFOSScientificSupport.pdf
https://dnr.wisconsin.gov/sites/default/files/topic/PFAS/PFOSScientificSupport.pdf
https://pubmed.ncbi.nlm.nih.gov/17175135/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perfluorodecanesulfonic acid is a solid at room temperature and is a strong acid.[1][3] Its high

molecular weight and fluorinated structure contribute to its unique physical and chemical

characteristics.

Property Value Reference

Chemical Formula C₁₀HF₂₁O₃S [3][4]

Molecular Weight 600.15 g/mol [4]

Synonyms

PFDS,

Henicosafluorodecanesulfonic

acid

[3][4]

CAS Number 335-77-3 [3][4]

Appearance Dark brown to black solid [1]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Direct toxicokinetic studies on PFDS are not readily available. However, research on other

perfluoroalkyl sulfonic acids (PFSAs) indicates a clear trend of increasing half-life with

increasing carbon chain length.[5]

Absorption: PFAS are readily absorbed following oral exposure.[6]

Distribution: Following absorption, PFAS bind to proteins in the blood, primarily serum

albumin, and are distributed to various tissues, with the highest concentrations typically

found in the liver and kidneys.[6]

Metabolism: PFAS are generally considered to be metabolically inert due to the strength of

the carbon-fluorine bond.[6]

Excretion: Elimination of PFAS is slow, primarily occurring through the urine.[6] The half-life

of PFSAs in rats increases significantly with chain length; for example, the plasma half-life of

perfluorobutane sulfonate (PFBS, C4) is a few hours, while for perfluorooctane sulfonate
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(PFOS, C8) it is approximately 20 days.[5] It is therefore anticipated that PFDS (C10) would

have an even longer biological half-life.

Mechanisms of Toxicity
The toxicity of PFAS is believed to be mediated through several molecular pathways. For PFDS

and other long-chain PFAS, the primary mechanisms of interest are the activation of nuclear

receptors and interference with cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha
(PPARα) Activation
A well-established mechanism of toxicity for many PFAS is the activation of PPARα, a nuclear

receptor that plays a key role in lipid metabolism and homeostasis.[7][8] Activation of PPARα

by PFAS can lead to a range of downstream effects, including hepatotoxicity.[8] While direct

studies on PFDS activation of PPARα are limited, studies on other long-chain PFAS, including

perfluorooctanoic acid (PFOA) and PFOS, have demonstrated their ability to activate both

mouse and human PPARα.[9][10] Furthermore, in vitro assays have shown that

perfluorodecanoic acid (the carboxylic acid analogue of PFDS) can activate mouse PPARα.[9]

It is highly probable that PFDS also acts as a PPARα agonist.
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PPARα activation pathway by PFDS.

NF-κB Signaling Pathway
Recent evidence directly implicates PFDS in immunotoxicity through the activation of the

nuclear factor kappa B (NF-κB) signaling pathway.[11] NF-κB is a protein complex that controls

the transcription of DNA, cytokine production, and cell survival, and plays a key role in

regulating the immune response to infection.[12] A study in zebrafish larvae demonstrated that

exposure to PFDS led to the activation of the NF-κB pathway, resulting in pro-inflammatory

cytokine expression and immune dysfunction.[11]
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NF-κB signaling pathway activation by PFDS.

Health Effects
The health effects of PFDS are anticipated to be similar to other long-chain PFAS, which have

been associated with a range of adverse outcomes in both animal studies and human

epidemiological research.[13]

Immunotoxicity
There is a growing body of evidence that PFAS can be immunotoxic.[14][15][16] The National

Toxicology Program has concluded that PFOS is a presumed immune hazard to humans.[9] As

mentioned, PFDS has been shown to induce immunotoxicity in zebrafish through the NF-κB

pathway.[11] This suggests that PFDS may suppress the immune system's ability to fight

infections and respond to vaccines.

Hepatotoxicity (Liver Toxicity)
The liver is a primary target organ for PFAS toxicity.[14][17] In rodent studies, exposure to long-

chain PFAS, including PFOS and perfluorodecanoic acid, leads to increased liver weight and

changes in liver enzymes.[17] These effects are largely attributed to the activation of PPARα.[7]

Developmental and Reproductive Toxicity
Exposure to certain PFAS has been linked to developmental and reproductive effects.[18]

Studies in animals have shown that exposure to PFOS can result in developmental delays and

reduced birth weight.[1] Given the persistence and bioaccumulative nature of PFDS, there is

concern for its potential to impact fetal development and reproductive health.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b031229?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/26807985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12197378/
https://ntp.niehs.nih.gov/sites/default/files/ntp/about_ntp/monopeerrvw/2016/july/draftsystematicreviewimmunotoxicityassociatedpfoa_pfos_508.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11081924/
https://pubmed.ncbi.nlm.nih.gov/18713766/
https://www.researchgate.net/publication/393756586_Perfluorodecanesulfonate_PFDS_induces_innate_immune_toxicity_through_the_NF-kB_pathway_in_early_life_stage_zebrafish
https://pmc.ncbi.nlm.nih.gov/articles/PMC12197378/
https://www.ncbi.nlm.nih.gov/books/NBK551546/
https://www.ncbi.nlm.nih.gov/books/NBK551546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6129013/
https://www.scilit.com/publications/9da63ec7b65b176b41553c381bc9d430
https://dnr.wisconsin.gov/sites/default/files/topic/PFAS/PFOSScientificSupport.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endocrine Disruption
PFAS have been shown to interfere with the body's natural hormones, particularly thyroid

hormones.[6] This can have cascading effects on metabolism, growth, and development.

Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic

to humans" (Group 1) and PFOS as "possibly carcinogenic to humans" (Group 2B). While a

specific classification for PFDS is not available, its structural similarity to these compounds

raises concerns about its carcinogenic potential.

Quantitative Toxicity Data
As specific quantitative toxicity data for PFDS is scarce, the following tables summarize data

for the close structural analogue, perfluorooctane sulfonate (PFOS). This information provides

a benchmark for the potential toxicity of PFDS.

Table 1: Acute Oral Toxicity of PFOS

Species Parameter Value Reference

Mouse (Male) LD₅₀ 579 mg/kg [13]

Table 2: Subchronic Oral Toxicity of PFOS - Immunological Effects in Mice

Duration Effect
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Reference

60 days

Impaired

response to

sRBC

0.0083 0.083 [15]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level;

sRBC: sheep red blood cell

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.atsdr.cdc.gov/toxprofiles/tp200-c3.pdf
https://pubmed.ncbi.nlm.nih.gov/26807985/
https://ntp.niehs.nih.gov/sites/default/files/ntp/about_ntp/monopeerrvw/2016/july/draftsystematicreviewimmunotoxicityassociatedpfoa_pfos_508.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Due to the lack of published, detailed experimental protocols for PFDS toxicity studies, a

representative protocol for a 28-day repeated dose oral toxicity study in rodents is provided

below, based on OECD Test Guideline 407 and common practices in PFAS research.[3][19][20]

Representative Protocol: 28-Day Oral Gavage Toxicity
Study in Rats
Objective: To evaluate the potential toxicity of PFDS following repeated oral administration in

rats for 28 days.

Test System:

Species: Sprague-Dawley rat

Age: Young adults (approximately 6-8 weeks old at the start of dosing)

Sex: Equal numbers of males and females

Group Size: 10 animals per sex per group

Experimental Design:

Control Group: Vehicle control (e.g., deionized water with 2% Tween® 80)

Test Groups: At least three dose levels of PFDS, plus a control group. Doses would be

selected based on any available preliminary toxicity data or by analogy to similar compounds

like PFOS.

Administration: Daily oral gavage for 28 consecutive days.

Volume: The volume of administration should be kept constant across all groups.

Observations and Endpoints:

Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

Body Weight and Food Consumption: Measured weekly.
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Clinical Pathology: At termination, blood samples collected for hematology and clinical

chemistry analysis (e.g., liver enzymes, lipids, thyroid hormones).

Organ Weights: At termination, key organs (liver, kidneys, spleen, thymus, etc.) are weighed.

Histopathology: Microscopic examination of preserved organs and tissues from the control

and high-dose groups, with further examination of lower-dose groups for any observed

lesions.

Start: Acclimatization
(5 days)
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Workflow for a 28-day oral toxicity study.
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Perfluorodecanesulfonic acid, a long-chain PFAS, is a persistent and bioaccumulative

compound with the potential for significant toxicity. While specific data on PFDS is still

emerging, the existing body of research on structurally similar PFAS, such as PFOS, provides a

strong basis for concern. The likely mechanisms of toxicity include the activation of PPARα and

disruption of the NF-κB signaling pathway, leading to potential immunotoxicity, hepatotoxicity,

and developmental and reproductive effects. Further research is critically needed to establish a

comprehensive toxicological profile for PFDS to better understand its risks to human health and

the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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